molecular formula C10H15N5O10P2S B14453247 Guanosine 5'-O-(1-thiodiphosphate) CAS No. 71783-24-9

Guanosine 5'-O-(1-thiodiphosphate)

Cat. No.: B14453247
CAS No.: 71783-24-9
M. Wt: 459.27 g/mol
InChI Key: BMFDWNNPPWNUAM-PIORMBHWSA-N
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Description

Guanosine 5’-O-(1-thiodiphosphate) is a sulfur-containing nucleotide analog of guanosine diphosphate. This compound is known for its role as a non-hydrolyzable analog of guanosine diphosphate, which makes it valuable in biochemical and pharmacological research. It is often used to study G-protein-coupled receptor signaling pathways due to its ability to inhibit G-protein activation by guanosine triphosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-O-(1-thiodiphosphate) typically involves the thiophosphorylation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group . The reaction is usually carried out in an anhydrous solvent such as acetonitrile, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of guanosine 5’-O-(1-thiodiphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is optimized to handle large volumes, often employing high-performance liquid chromatography (HPLC) for final product isolation .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-O-(1-thiodiphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-O-(1-thiodiphosphate) is unique due to its non-hydrolyzable nature, which allows it to act as a stable inhibitor of G-protein activation. This property makes it particularly useful in studies where prolonged inhibition of G-protein signaling is required .

Properties

CAS No.

71783-24-9

Molecular Formula

C10H15N5O10P2S

Molecular Weight

459.27 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,27?/m1/s1

InChI Key

BMFDWNNPPWNUAM-PIORMBHWSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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